molecular formula C14H10N6O9 B14511659 1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene CAS No. 63424-98-6

1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene

Cat. No.: B14511659
CAS No.: 63424-98-6
M. Wt: 406.26 g/mol
InChI Key: GUHSKOJLJABDLV-UHFFFAOYSA-N
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Description

1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene is a complex organic compound characterized by its multiple nitro groups and azoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene typically involves multi-step organic reactions. The process begins with the nitration of methyl-substituted benzene derivatives to introduce nitro groups. Subsequent steps involve the formation of the azoxy linkage through the reaction of nitroso compounds with nitro compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are in place due to the handling of potentially hazardous chemicals, and implementing purification techniques to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene involves its interaction with molecular targets through its nitro and azoxy groups. These interactions can lead to the formation of reactive intermediates that affect various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted benzene derivatives and azoxy compounds. Examples are:

  • 2,4,6-Trinitrotoluene (TNT)
  • 1,3,5-Trinitrobenzene
  • Azoxybenzene

Uniqueness

1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene is unique due to its specific combination of nitro groups and azoxy linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63424-98-6

Molecular Formula

C14H10N6O9

Molecular Weight

406.26 g/mol

IUPAC Name

(2-methyl-4,6-dinitrophenyl)-(2-methyl-4,6-dinitrophenyl)imino-oxidoazanium

InChI

InChI=1S/C14H10N6O9/c1-7-3-9(17(22)23)5-11(19(26)27)13(7)15-16(21)14-8(2)4-10(18(24)25)6-12(14)20(28)29/h3-6H,1-2H3

InChI Key

GUHSKOJLJABDLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=[N+](C2=C(C=C(C=C2C)[N+](=O)[O-])[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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